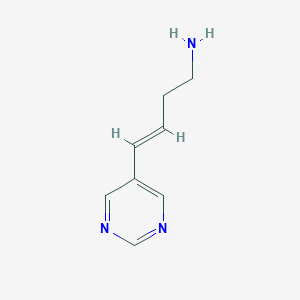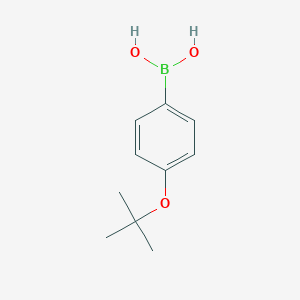
(E)-4-(Pyrimidin-5-yl)but-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine is an organic compound that features a pyrimidine ring attached to a butene chain with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine typically involves the reaction of a pyrimidine derivative with a suitable butene precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where a halogenated pyrimidine reacts with a butene derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine may involve large-scale Heck reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(5-Pyrimidinyl)-3-butene-1-amine: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
4-(5-Pyrimidinyl)-3-butene-1-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
4-(5-Pyrimidinyl)-3-butene-1-thiol: Contains a thiol group, which can form different types of bonds and interactions compared to the amine group.
Uniqueness
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may enhance its effectiveness in certain applications, such as drug development and materials science .
Properties
CAS No. |
180740-71-0 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(E)-4-pyrimidin-5-ylbut-3-en-1-amine |
InChI |
InChI=1S/C8H11N3/c9-4-2-1-3-8-5-10-7-11-6-8/h1,3,5-7H,2,4,9H2/b3-1+ |
InChI Key |
HXZOBONAESLRFT-HNQUOIGGSA-N |
SMILES |
C1=C(C=NC=N1)C=CCCN |
Isomeric SMILES |
C1=C(C=NC=N1)/C=C/CCN |
Canonical SMILES |
C1=C(C=NC=N1)C=CCCN |
Synonyms |
3-Buten-1-amine, 4-(5-pyrimidinyl)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate](/img/structure/B62729.png)




